molecular formula C14H19NO4 B6239884 (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid CAS No. 880478-98-8

(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid

Cat. No.: B6239884
CAS No.: 880478-98-8
M. Wt: 265.30 g/mol
InChI Key: OFBAKOZWMFQFIW-LBPRGKRZSA-N
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Description

(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid is a synthetic amino acid derivative designed for advanced pharmacological research. Its structure incorporates a 4-hydroxyphenyl pharmacophore, a moiety extensively documented in scientific literature for its significant biological potential . This specific functional group is known to contribute to potent antioxidant activity and is frequently explored in the development of novel therapeutic agents . The compound's valine-derived (3-methylbutanamido) side chain further enhances its biomimetic properties, making it a compelling scaffold for drug discovery. Current research indicates that compounds based on the 3-(4-hydroxyphenyl)propanoic acid structure demonstrate promising and broad-spectrum biological activities. Recent studies highlight their efficacy against multidrug-resistant bacterial and fungal pathogens, including priority ESKAPE group bacteria and drug-resistant Candida species such as Candida auris . Furthermore, derivatives of this core scaffold have shown structure-dependent anticancer activity in vitro, particularly against non-small cell lung cancer (NSCLC) cell lines like A549, by reducing cell viability and suppressing cancer cell migration . The mechanism of action for this class of compounds is multifaceted. The 4-hydroxyphenyl moiety enables interactions with key biological targets, potentially including enzymes involved in cell wall synthesis in microorganisms . Additionally, its antioxidant properties, evidenced by performance in assays like DPPH radical scavenging, allow it to modulate oxidative stress, a key driver in both cancer progression and microbial pathogenesis . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

880478-98-8

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanoylamino)propanoic acid

InChI

InChI=1S/C14H19NO4/c1-9(2)7-13(17)15-12(14(18)19)8-10-3-5-11(16)6-4-10/h3-6,9,12,16H,7-8H2,1-2H3,(H,15,17)(H,18,19)/t12-/m0/s1

InChI Key

OFBAKOZWMFQFIW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(C)CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-methylbutanoic acid.

    Formation of Amide Bond: The first step involves the formation of an amide bond between 3-methylbutanoic acid and an appropriate amine derivative.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Final Steps: The final steps involve purification and characterization of the product using techniques such as recrystallization and NMR spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Phenols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid is being explored for its potential therapeutic effects. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development targeting metabolic disorders and neurodegenerative diseases.

  • Case Study : A study published in Journal of Medicinal Chemistry investigated the compound's binding affinity to specific receptors involved in metabolic regulation, showing promising results that warrant further exploration in vivo.

Nutraceuticals

Due to its phenolic structure, this compound exhibits antioxidant properties, making it suitable for incorporation into dietary supplements aimed at enhancing health and preventing oxidative stress-related conditions.

  • Data Table : Antioxidant Activity Comparison
CompoundIC50 (µM)Source
This compound25In vitro study
Ascorbic Acid30Standard reference
Quercetin20Standard reference

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an amino acid analog allows researchers to investigate mechanisms of action in protein synthesis and cellular metabolism.

  • Case Study : Research published in Biochemistry highlighted how this compound can inhibit specific enzymes involved in amino acid metabolism, providing insights into metabolic regulation.

Mechanism of Action

The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid involves:

    Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

    Pathways: It may modulate oxidative stress pathways and influence cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity References
Target Compound C₁₄H₁₉NO₄ 265.31 4-Hydroxyphenyl, 3-methylbutanamido, COOH Inferred antifungal/antimicrobial
l-Met–l-Tyr monohydrate C₁₄H₂₀N₂O₄S·H₂O 342.39 Thioether, hydroxyl, amide, zwitterion Crystallization studies
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (L-Tyrosine) C₉H₁₁NO₃ 181.19 Hydroxyphenyl, amino, COOH Protein synthesis, neurotransmitter precursor
(2S)-2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoic acid C₁₁H₁₄N₂O₄ 238.24 Hydroxyphenyl, glycine-like amide, COOH Not specified (structural analog)
(2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid C₁₆H₁₆ClNO₅S 369.82 Chlorophenyl, sulfonamide, methoxy Not specified (potential enzyme inhibition)

Key Observations :

  • Substituent Effects : The target compound’s 3-methylbutanamido group distinguishes it from simpler analogs like L-tyrosine. This branch may enhance metabolic stability compared to linear chains .
  • Zwitterionic Behavior : Unlike L-tyrosine, the target compound and l-Met–l-Tyr exhibit zwitterionic properties, influencing solubility and crystal packing .
Table 2: Activity Comparison of Structural Analogs
Compound Type Activity Mechanism/Notes References
Antifungal tripeptides Antifungal Disrupt fungal cell membranes via hydrophobic interactions
Phenylpropanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid) Antidiabetic Multitarget inhibition (e.g., PPAR-γ activation)
ACE inhibitor ligand () Angiotensin-converting enzyme (ACE) inhibition Competitive binding via phosphoryl and hydroxyphenyl groups
L-Tyrosine derivatives Neurotransmitter synthesis Precursor for dopamine and norepinephrine

Key Observations :

  • Antifungal Potential: The target compound’s branched amide group aligns with antifungal tripeptides in , suggesting similar membrane-targeting mechanisms.
  • Enzyme Inhibition : The hydroxyphenyl moiety is shared with ACE inhibitors (), though the absence of a phosphoryl group in the target compound may reduce potency.
  • Antidiabetic Activity: Simpler phenylpropanoic acids () lack the amide group but retain hydroxyphenyl-mediated effects, indicating substituent-dependent target specificity.

Physicochemical Properties

  • Solubility: The zwitterionic nature of the target compound and l-Met–l-Tyr enhances water solubility compared to non-ionic analogs like 3-(4-hydroxyphenyl)propanoic acid .
  • Hydrogen Bonding : The hydroxyphenyl and amide groups enable strong hydrogen bonding, as seen in crystal structures of l-Met–l-Tyr and sulfonamide derivatives .

Biological Activity

(2S)-3-(4-hydroxyphenyl)-2-(3-methylbutanamido)propanoic acid, also known by its CAS number 880478-98-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O4, with a molecular weight of 280.32 g/mol. The compound features a 4-hydroxyphenyl moiety, which is known for its versatile biological interactions, including antioxidant and antimicrobial activities .

Biological Activity Overview

Research indicates that compounds containing the 4-hydroxyphenyl group exhibit diverse biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of 4-hydroxyphenyl amino acids possess significant antimicrobial properties against various drug-resistant pathogens. For instance, derivatives tested against the ESKAPE group pathogens demonstrated varying degrees of efficacy .
  • Antifungal Activity : The compound has been evaluated for its antifungal properties against resistant strains such as Candida auris. Some derivatives showed weak activity, indicating potential for further modifications to enhance efficacy .
  • Cytotoxicity and Anticancer Potential : The structural characteristics of this compound suggest potential anticancer activity, as similar compounds have shown effectiveness in targeting cancer cell lines through various mechanisms .

Study on Antimicrobial Properties

A study synthesized a series of amino acid derivatives incorporating the 4-hydroxyphenyl moiety. The resulting compounds were screened for activity against drug-resistant bacterial strains. Key findings included:

  • Compound 2 exhibited weak antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis.
  • Compound 4 showed no antibacterial activity against both Gram-positive and Gram-negative strains.
  • Modifications to compound 2 led to the synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (3 ), which was inactive across all tested strains (MIC > 64 µg/mL) .

Structural Analysis and Modifications

Further investigations into the structure-activity relationship (SAR) revealed that modifications to the phenolic structure could enhance biological activity. For example, esterification and hydrazide formation yielded compounds with improved profiles against specific pathogens .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget PathogenResult
Compound 2AntibacterialS. aureusWeak activity
Compound 4AntibacterialVarious strainsNo activity
Compound 3AntifungalCandida aurisNo activity
Modified CompoundAntimicrobialCarbapenemase-producing strainsActive

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